

The Synthesis and Utility of Ethyl 6-Bromopyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-bromopyridine-2-carboxylate*

Cat. No.: *B1302078*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromopyridine-2-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom and an ethyl ester group on a pyridine core, offers versatile handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of **ethyl 6-bromopyridine-2-carboxylate**. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid researchers in its effective utilization. Furthermore, this document explores its significant role as a scaffold in the development of targeted therapeutics, such as kinase inhibitors.

Introduction and Historical Context

The history of **ethyl 6-bromopyridine-2-carboxylate** is intrinsically linked to the broader development of pyridine chemistry. While a definitive first synthesis of this specific molecule is not prominently documented in early literature, its conceptualization follows the logical progression of functionalizing the pyridine ring, a core structure recognized for its presence in numerous natural products and pharmaceuticals. The first major synthesis of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881.^[1] Subsequent research focused

on the selective introduction of substituents to harness the unique electronic properties of the pyridine nucleus.

The preparation of pyridine-2-carboxylic acids and their esters became a focal point for chemists aiming to create versatile intermediates. The Fischer-Speier esterification, first reported in 1895, provided a direct and reliable method for converting carboxylic acids to their corresponding esters using an alcohol in the presence of an acid catalyst.^{[2][3]} It is highly probable that the first synthesis of **ethyl 6-bromopyridine-2-carboxylate** was achieved through the Fischer esterification of 6-bromopyridine-2-carboxylic acid, a compound accessible through the diazotization and subsequent bromination of 6-aminopicolinic acid. The strategic placement of the bromine atom at the 6-position makes it a valuable precursor for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **ethyl 6-bromopyridine-2-carboxylate** are crucial for its identification, purification, and application in synthesis. The following tables summarize the key quantitative data available for this compound.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrNO ₂	[4]
Molecular Weight	230.06 g/mol	[4]
Appearance	White to off-white crystalline powder	
Melting Point	39.0 - 43.0 °C	
CAS Number	21190-88-5	

Table 1: Physical Properties of **Ethyl 6-Bromopyridine-2-carboxylate**.

Spectrum Type	Key Peaks / Shifts (δ in ppm, J in Hz)
¹ H NMR (CDCl ₃ , 300 MHz)	δ 8.08 (dd, J=7.7, 1.1 Hz, 1H), 7.71 (t, J=7.8 Hz, 1H), 7.64 (dd, J=7.9, 1.1 Hz, 1H), 4.50 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H)
IR (KBr, cm ⁻¹)	~1720 (C=O stretch, ester), ~1580, 1550 (C=C, C=N stretch, pyridine ring), ~1250, 1100 (C-O stretch), ~700 (C-Br stretch)
Mass Spectrum (EI)	m/z 230/232 ([M] ⁺ , bromine isotopes), 201/203 ([M-C ₂ H ₅] ⁺), 185/187 ([M-OC ₂ H ₅] ⁺), 157/159 ([M-COOC ₂ H ₅] ⁺)

Table 2: Spectroscopic Data for **Ethyl 6-Bromopyridine-2-carboxylate**. (Note: ¹H NMR data is for the analogous methyl ester and predicted for the ethyl ester; IR and MS data are predicted based on functional groups and isotopic patterns).[\[5\]](#)

Synthesis and Experimental Protocols

The most common and direct method for the preparation of **ethyl 6-bromopyridine-2-carboxylate** is the Fischer esterification of 6-bromopyridine-2-carboxylic acid.

Synthesis of 6-Bromopyridine-2-carboxylic Acid

The precursor, 6-bromopyridine-2-carboxylic acid, can be synthesized from 6-amino-2-methylpyridine through a multi-step process involving diazotization, bromination, and oxidation.

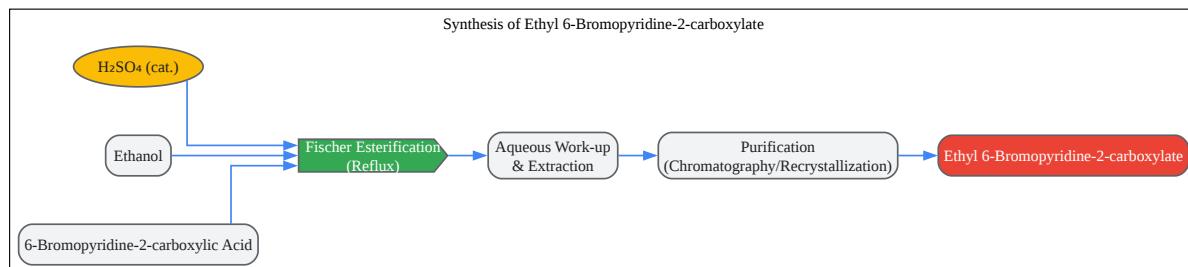
Fischer Esterification Protocol for Ethyl 6-Bromopyridine-2-carboxylate

This protocol is adapted from established Fischer esterification procedures.[\[6\]](#)[\[7\]](#)

Reagents and Materials:

- 6-Bromopyridine-2-carboxylic acid
- Absolute Ethanol (large excess)

- Concentrated Sulfuric Acid (catalytic amount)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Ethyl Acetate
- Hexanes
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware


Procedure:

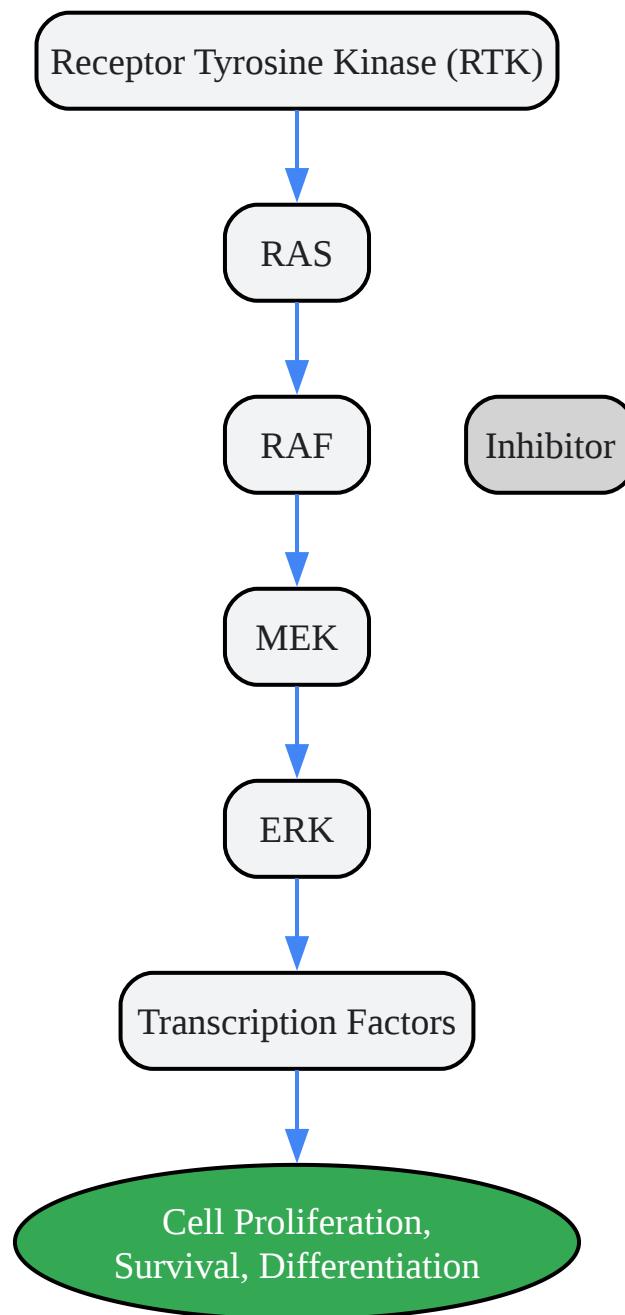
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 6-bromopyridine-2-carboxylic acid in a large excess of absolute ethanol (e.g., 20-40 molar equivalents).
- **Acid Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The mixture may warm up slightly.
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: The crude **ethyl 6-bromopyridine-2-carboxylate** can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization.

Logical and Experimental Workflows

The synthesis of **ethyl 6-bromopyridine-2-carboxylate** and its subsequent use in drug discovery can be visualized as a logical workflow.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **ethyl 6-bromopyridine-2-carboxylate**.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Ethyl 6-bromopyridine-2-carboxylate is a valuable scaffold for the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.^{[8][9]} Dysregulation of these pathways is a hallmark of many diseases, including cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. The bromine atom at the 6-position serves as a convenient point for

modification, often through palladium-catalyzed cross-coupling reactions, to introduce various substituents that can enhance potency and selectivity.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as RAS and BRAF can lead to constitutive activation of this pathway, driving tumorigenesis. Kinase inhibitors designed from scaffolds like **ethyl 6-bromopyridine-2-carboxylate** can target key kinases in this pathway, such as MEK or ERK, thereby blocking the downstream signaling and inhibiting cancer cell growth.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]
- 6. cerritos.edu [cerritos.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Synthesis and Utility of Ethyl 6-Bromopyridine-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302078#discovery-and-history-of-ethyl-6-bromopyridine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com